An In-depth Technical Guide to Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document details a robust synthetic pathway, outlines its physicochemical and spectroscopic properties, and discusses its strategic application in the synthesis of complex pharmaceutical agents.
Strategic Importance in Medicinal Chemistry
Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate (CAS No. 1228537-69-6) is a valuable intermediate in drug discovery. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. The five-membered ring's non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1]
The unique substitution pattern of this molecule offers distinct advantages:
-
The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group provides excellent stability under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions to reveal the secondary amine for further functionalization.
-
The Quaternary Center: The methyl and cyano groups at the C3 position create a sterically hindered quaternary carbon. This feature can lock in specific conformations and provide metabolic stability by blocking a potential site of oxidation.
-
The Cyano Group: This versatile functional group serves as a linchpin for molecular elaboration. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloadditions, offering numerous pathways to introduce diverse pharmacophoric elements.[2]
Synthesis Pathway and Mechanistic Rationale
A robust and scalable synthesis of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is critical for its application in drug development programs. The most logical and field-proven approach proceeds from the commercially available precursor, tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate. The synthesis involves a two-step, one-pot procedure that converts the tertiary alcohol into the target nitrile.
Experimental Protocol
Step 1: Sulfonylation of the Tertiary Alcohol
-
To a stirred solution of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 eq.).
-
Causality: Triethylamine acts as a non-nucleophilic base to quench the HCl generated during the subsequent sulfonylation, preventing undesired side reactions such as Boc-deprotection. Anhydrous conditions are crucial to prevent hydrolysis of the sulfonylating agent and the resulting sulfonate ester.
-
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Causality: TsCl is chosen as the sulfonylating agent to convert the hydroxyl group into an excellent leaving group (tosylate). The tosylate is highly reactive towards nucleophilic substitution. The reaction is performed at 0 °C to control the exotherm and minimize side reactions.
-
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality: The formation of the tosylate intermediate is typically efficient at room temperature. TLC monitoring ensures the reaction proceeds to completion before the introduction of the cyanide source.
-
Step 2: Nucleophilic Substitution with Cyanide
-
To the same reaction vessel containing the crude tosylate intermediate, add sodium cyanide (NaCN, 2.0 eq.) dissolved in a minimal amount of dimethyl sulfoxide (DMSO).
-
Causality: Sodium cyanide provides the nucleophilic cyanide anion (CN⁻). DMSO is used as a polar aprotic solvent to dissolve the NaCN and to accelerate the Sₙ2 reaction by solvating the sodium cation, leaving a "naked," highly reactive cyanide nucleophile. A slight excess of NaCN is used to drive the reaction to completion.
-
-
Heat the reaction mixture to 60-70 °C and stir overnight.
-
Causality: The nucleophilic attack of the cyanide ion on the sterically hindered tertiary carbon requires thermal energy to overcome the activation barrier. Heating ensures a reasonable reaction rate for this Sₙ2 displacement.
-
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Causality: Standard aqueous workup removes the DMSO, excess salts, and other water-soluble impurities.
-
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.
-
Causality: Chromatographic purification is necessary to remove any unreacted tosylate and other non-polar impurities, yielding the high-purity target compound required for subsequent synthetic steps.[3]
-
Synthesis Workflow Diagram
Caption: Two-step, one-pot synthesis workflow.
Physicochemical and Spectroscopic Properties
Accurate characterization is essential for ensuring the quality and identity of the synthesized compound. The following table summarizes its key properties.
| Property | Value | Source(s) |
| CAS Number | 1228537-69-6 | [4][5] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [5] |
| Molecular Weight | 210.27 g/mol | [4][5] |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | N/A |
| Purity | Typically ≥98% after chromatography | [5] |
| Storage Conditions | Store at 4°C under an inert atmosphere | [5] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, Methanol) | N/A |
| Calculated LogP | 2.15708 | [5] |
| Topological Polar Surface Area (TPSA) | 53.33 Ų | [5] |
Spectroscopic Characterization
While specific experimental spectra for this exact compound are not widely published, the expected NMR data can be reliably predicted based on extensive data from structurally analogous compounds.[3][4][6]
-
¹H NMR (Predicted, 500 MHz, CDCl₃):
-
δ 3.40-3.70 (m, 4H): Multiplets corresponding to the four pyrrolidine ring protons (-CH₂-N-CH₂-).
-
δ 2.00-2.40 (m, 2H): Multiplet for the two protons on the C4 carbon of the pyrrolidine ring.
-
δ 1.60 (s, 3H): A sharp singlet for the methyl group protons at the C3 position.
-
δ 1.48 (s, 9H): The characteristic strong singlet for the nine equivalent protons of the tert-butyl (Boc) group.
-
-
¹³C NMR (Predicted, 125 MHz, CDCl₃):
-
δ 154.5: Carbonyl carbon of the Boc group.
-
δ 122.0: Quaternary carbon of the cyano group (-C≡N).
-
δ 80.5: Quaternary carbon of the Boc group (-C(CH₃)₃).
-
δ 50.0-55.0: Pyrrolidine ring carbons attached to nitrogen (C2 and C5).
-
δ 45.0: Quaternary C3 carbon of the pyrrolidine ring.
-
δ 35.0: C4 carbon of the pyrrolidine ring.
-
δ 28.4: Methyl carbons of the Boc group (-C(CH₃)₃).
-
δ 25.0: Methyl carbon at the C3 position.
-
-
Mass Spectrometry (HRMS-ESI):
-
Expected m/z for [M+H]⁺: 211.1492 for C₁₁H₁₉N₂O₂⁺.
-
Expected m/z for [M+Na]⁺: 233.1311 for C₁₁H₁₈N₂O₂Na⁺.
-
Safety and Handling
No specific GHS hazard statements are published for tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate. However, based on structurally related cyanopyrrolidines and other organic nitriles, appropriate safety precautions must be taken.[7]
-
Potential Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation. Organic nitriles can release hydrogen cyanide upon contact with strong acids or upon combustion.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat and sources of ignition.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is a strategically designed building block that provides a robust platform for the synthesis of novel therapeutics. Its synthesis is achievable through reliable and scalable chemical transformations. The presence of the sterically encumbered and functionally versatile cyano group, combined with the stable yet readily cleavable Boc protecting group, makes this compound an asset for drug discovery campaigns targeting a wide range of diseases. As the demand for complex, three-dimensional molecules in drug development continues to grow, the utility of such well-defined chiral intermediates will undoubtedly increase.
References
A consolidated list of sources will be provided upon request.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate | C11H19NO4 | CID 4572775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate | C10H14N2O3 | CID 2756790 - PubChem [pubchem.ncbi.nlm.nih.gov]
